molecular formula C5H7NO2S B1621454 Methyl 2-[(cyanomethyl)thio]acetate CAS No. 52069-53-1

Methyl 2-[(cyanomethyl)thio]acetate

Cat. No.: B1621454
CAS No.: 52069-53-1
M. Wt: 145.18 g/mol
InChI Key: KCKPYKDFOFPQTB-UHFFFAOYSA-N
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Description

Methyl 2-[(cyanomethyl)thio]acetate is an organic compound with the molecular formula C5H7NO2S. It is a colorless liquid known for its potential applications in various scientific fields. The compound is characterized by the presence of a cyanomethylthio group attached to a methyl acetate backbone, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-[(cyanomethyl)thio]acetate can be synthesized through the reaction of methyl thioacetate with 2-chloroacetonitrile in the presence of a base such as sodium cyanide. The reaction typically occurs under mild conditions, yielding the desired product with high efficiency .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-[(cyanomethyl)thio]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the nitrile group can yield primary amines using reducing agents like lithium aluminum hydride.

    Substitution: The cyanomethylthio group can participate in nucleophilic substitution reactions, forming new carbon-sulfur bonds.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted thioacetates.

Scientific Research Applications

Methyl 2-[(cyanomethyl)thio]acetate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-[(cyanomethyl)thio]acetate involves its reactivity with various nucleophiles and electrophiles. The cyanomethylthio group can undergo nucleophilic attack, leading to the formation of new carbon-sulfur bonds. This reactivity is exploited in organic synthesis to construct complex molecular architectures. The compound’s interactions with biological molecules can also provide insights into enzyme mechanisms and metabolic pathways.

Comparison with Similar Compounds

    Methyl thioacetate: Lacks the cyanomethyl group, making it less versatile in certain synthetic applications.

    2-Chloroacetonitrile: Used as a precursor in the synthesis of methyl 2-[(cyanomethyl)thio]acetate.

    Methyl 2-(chloromethylthio)acetate: Similar structure but with a chlorine atom instead of a cyanomethyl group.

Uniqueness: this compound is unique due to the presence of both a nitrile and a thioether functional group. This combination allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis and industrial applications.

Properties

IUPAC Name

methyl 2-(cyanomethylsulfanyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2S/c1-8-5(7)4-9-3-2-6/h3-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCKPYKDFOFPQTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40380999
Record name methyl 2-[(cyanomethyl)thio]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52069-53-1
Record name methyl 2-[(cyanomethyl)thio]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

31.8 g. (0.3 mol.) of thioacetic acid methyl ester are added to 150 ml. (0.3 mol.) of 2N sodium methylate solution. 22.6 g. (0.3 mol.) of chloroacetonitrile dissolved in 30 ml. of methanol are added dropwise while cooling and stirring. It is stirred overnight then refluxed for 30 minutes. The reaction mixture is cooled and the solvent is evaporated. 100 ml. of water are added to the residue and the aqueous solution is extracted twice with ether. The combined ether extracts are decolorized with activated carbon and dried with magnesium sulfate. The ether is distilled off and the residue is distilled under vacuum. 30.5 g. of 2-[(cyanomethyl)thio]-acetic acid methyl ester are obtained b.p.10mm 132°-134°.
Quantity
0.3 mol
Type
reactant
Reaction Step One
Name
sodium methylate
Quantity
0.3 mol
Type
reactant
Reaction Step Two
Quantity
0.3 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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